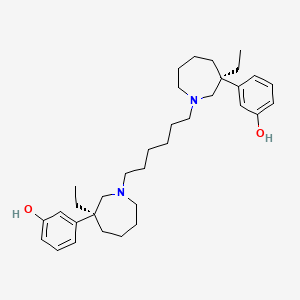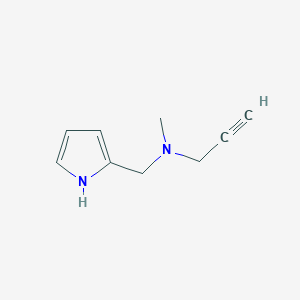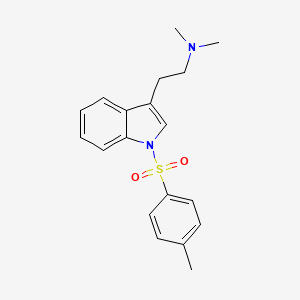![molecular formula C36H56N2O2 B10851416 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple azepane rings and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the azepane rings, which are then functionalized with ethyl groups and linked to the phenolic core. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane rings can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the azepane rings provide structural stability and facilitate binding. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[8-[3-ethyl-3-(4-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
Uniqueness
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is unique due to its specific substitution pattern and the presence of multiple azepane rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C36H56N2O2 |
|---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
3-[3-ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C36H56N2O2/c1-3-35(31-17-15-19-33(39)27-31)21-9-13-25-37(29-35)23-11-7-5-6-8-12-24-38-26-14-10-22-36(4-2,30-38)32-18-16-20-34(40)28-32/h15-20,27-28,39-40H,3-14,21-26,29-30H2,1-2H3 |
InChI Key |
XFXBGPOUAKCCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)


![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)

![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide](/img/structure/B10851426.png)
